3,3-Difluorobutyl methanesulfonate
Overview
Description
3,3-Difluorobutyl methanesulfonate: is an organic compound with the molecular formula C5H10F2O3S and a molecular weight of 188.2 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications . The compound is characterized by the presence of two fluorine atoms on the third carbon of the butyl chain and a methanesulfonate group attached to the terminal carbon .
Scientific Research Applications
Chemistry: 3,3-Difluorobutyl methanesulfonate is used as a building block in organic synthesis. Its reactivity makes it suitable for the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules .
Medicine: The compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the creation of novel compounds with desirable properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as methanesulfonates, are known to be biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their structure. This can lead to changes in the molecule’s function, potentially disrupting cellular processes.
Mode of Action
3,3-Difluorobutyl methanesulfonate, like other methanesulfonates, is likely to act as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process and prevent the cell from dividing. This can lead to cell death or the alteration of the cell’s genetic material, potentially leading to therapeutic effects in the context of diseases like cancer.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential alkylating activity. This can lead to DNA damage, disruption of normal cellular processes, and potentially cell death . These effects can be beneficial in the context of treating diseases characterized by rapid cell division, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutyl methanesulfonate typically involves the reaction of 3,3-Difluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3-Difluorobutanol+Methanesulfonyl chloride→3,3-Difluorobutyl methanesulfonate+Hydrogen chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorobutyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the methanesulfonate group with a nucleophile such as an amine, thiol, or alkoxide.
Elimination: Under basic conditions, this compound can undergo elimination to form alkenes.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.
Elimination: The major products are alkenes with the double bond formed between the second and third carbon atoms.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the butyl chain with an aryl group.
Comparison with Similar Compounds
- 3,3-Difluoropropyl methanesulfonate
- 3,3-Difluoroethyl methanesulfonate
- 3,3-Difluorobutyl trifluoromethanesulfonate
Uniqueness: 3,3-Difluorobutyl methanesulfonate is unique due to the presence of two fluorine atoms on the third carbon of the butyl chain. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution and elimination reactions .
Properties
IUPAC Name |
3,3-difluorobutyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJANXAAWJSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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